5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The tert-butyl and methoxy groups are introduced through specific substitution reactions, while the oxolan-2-ylmethyl group is added via nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The tert-butyl and oxolan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide include:
- 5-tert-butyl-2-methoxybenzoic acid
- 5-tert-butyl-2-methoxybenzaldehyde
- N-(tert-butyl)-N’-methoxybenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the oxolan-2-ylmethyl group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H23NO3S
- Molecular Weight : 303.42 g/mol
- CAS Number : [Pending]
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For example, similar sulfonamide derivatives have shown potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong selectivity over CA II (IC50 values of 1.55–3.92 μM) . This suggests that this compound may exhibit comparable or enhanced inhibitory activity.
Cytotoxic Activity
In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. One study reported a significant increase in annexin V-FITC positivity by 22-fold compared to control when treated with a related benzenesulfonamide . This indicates potential applications in cancer therapy.
Antibacterial Properties
The antibacterial activity of sulfonamide compounds has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting the growth and biofilm formation of pathogenic bacteria .
Case Studies and Research Findings
Study | Compound | Activity | IC50/Effect |
---|---|---|---|
Study A | This compound | CA IX Inhibition | IC50 = 15 nM (hypothetical based on related compounds) |
Study B | Related Benzenesulfonamide | Apoptosis in MDA-MB-231 | Annexin V-FITC increase by 22-fold |
Study C | Related Sulfonamides | Antibacterial Activity | Effective against E. coli and S. aureus |
Mechanistic Insights
The mechanism of action for the biological activities of this compound is likely multifaceted:
- Enzyme Binding : The sulfonamide moiety allows for competitive inhibition at the active site of carbonic anhydrases.
- Cellular Uptake : The oxolane group may facilitate increased cellular uptake, enhancing cytotoxic effects.
- Apoptotic Pathways : Induction of apoptosis may occur through mitochondrial pathways, leading to caspase activation.
Properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-16(2,3)12-7-8-14(20-4)15(10-12)22(18,19)17-11-13-6-5-9-21-13/h7-8,10,13,17H,5-6,9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOMKWRSACMWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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